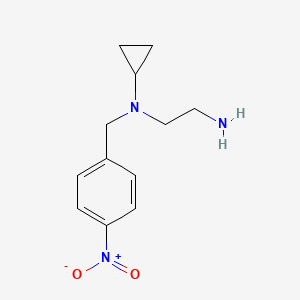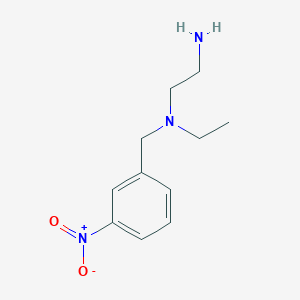
N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine is an organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an ethyl group, a nitrobenzyl group, and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethyl and nitrobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted ethane-1,2-diamine derivatives .
Applications De Recherche Scientifique
N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethane-1,2-diamine backbone allows for interactions with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-ethyl-N1-(2-nitrobenzyl)ethane-1,2-diamine
- N1-ethyl-N1-(4-nitrobenzyl)ethane-1,2-diamine
- N1-methyl-N1-(3-nitrobenzyl)ethane-1,2-diamine
Uniqueness
N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different biological and chemical properties compared to its isomers .
Propriétés
IUPAC Name |
N'-ethyl-N'-[(3-nitrophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-13(7-6-12)9-10-4-3-5-11(8-10)14(15)16/h3-5,8H,2,6-7,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPPZARSATDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
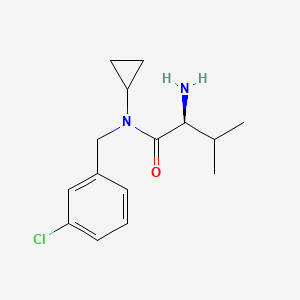
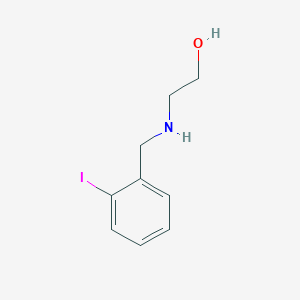
![2-[(2,3-Dichloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7925171.png)
![2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7925174.png)
![2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol](/img/structure/B7925182.png)
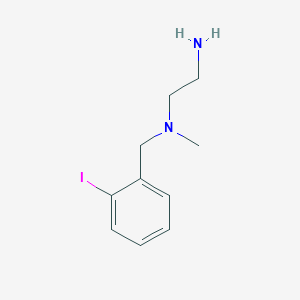
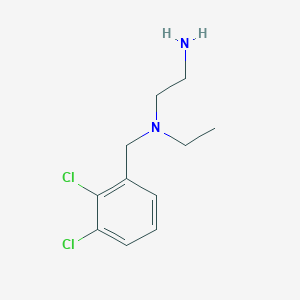
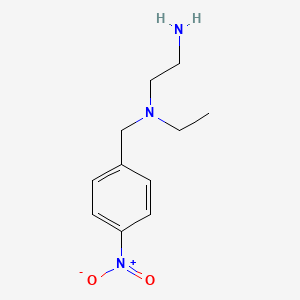
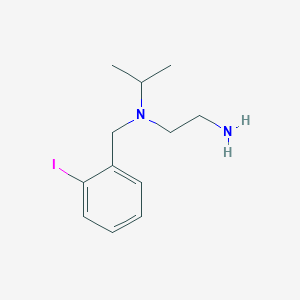
![3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7925241.png)
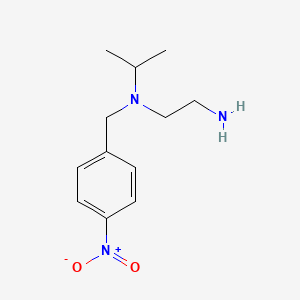
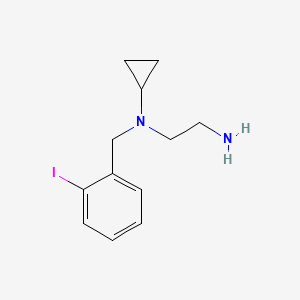
![3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile](/img/structure/B7925257.png)
